N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety linked to a cyclopenta[c]pyrazole structure, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The alkylated benzimidazole is subjected to cyclization with a suitable dicarbonyl compound to form the cyclopenta[c]pyrazole ring.
Amidation: Finally, the resulting intermediate is reacted with a carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cyclopenta[c]pyrazole structure may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-benzoyl-1-methylbenzimidazol-2-ylcarbamate: This compound shares the benzimidazole core but differs in its substituents and overall structure.
1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound has a different core structure but similar functional groups.
Uniqueness
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its combination of the benzimidazole and cyclopenta[c]pyrazole moieties, which may confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C21H27N5O |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H27N5O/c1-14(2)13-26-18-10-4-3-8-17(18)23-19(26)11-6-12-22-21(27)20-15-7-5-9-16(15)24-25-20/h3-4,8,10,14H,5-7,9,11-13H2,1-2H3,(H,22,27)(H,24,25) |
InChI Key |
YCWWOMVHJMSSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
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